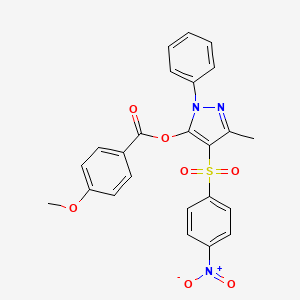

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

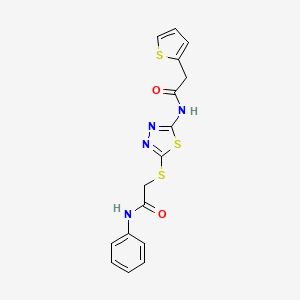

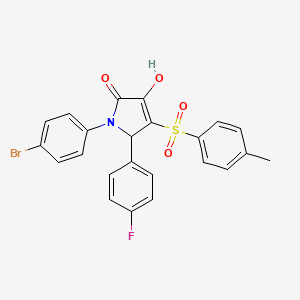

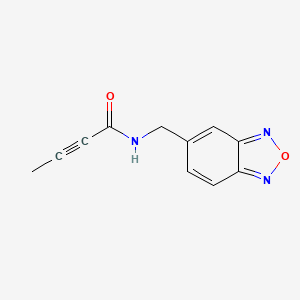

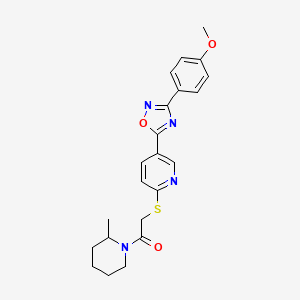

The compound “3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate” is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), a sulfonyl group (-SO2-), a phenyl group (C6H5), a pyrazole ring, and a methoxy group (-OCH3). These functional groups could potentially give the compound a variety of chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (pyrazole ring). The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the sulfonyl group could react with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be influenced by factors like the size and shape of the molecule, the functional groups present, and the overall polarity of the compound .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT) Sensitizers

This compound exhibits potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer and other diseases, where a photosensitizing agent is activated by light to generate reactive oxygen species, leading to localized cell damage and tumor destruction. Researchers are exploring its efficacy in PDT due to its strong absorption in the visible range and its ability to generate singlet oxygen upon light exposure .

UV Absorbers in Sunscreens and Cosmetics

The compound’s UV-absorbing properties make it suitable for use in sunscreens and cosmetic products. It absorbs UV radiation, protecting the skin from harmful effects such as sunburn and premature aging. Its chemical structure, [ethyl 4-[(N-methylanilino)methylideneamino]benzoate], qualifies it as a potential UV-1 absorber .

Anti-Inflammatory Agents

The presence of a phenylsulfonyl group suggests anti-inflammatory potential. Researchers are investigating its role in modulating inflammatory pathways, potentially leading to novel anti-inflammatory drugs. Further studies are needed to validate its efficacy and safety .

Antimicrobial Activity

The compound’s unique structure may contribute to antimicrobial properties. Researchers are exploring its effectiveness against bacteria, fungi, and other pathogens. Its potential as an antimicrobial agent warrants further investigation .

Organic Synthesis and Medicinal Chemistry

Chemists utilize this compound in organic synthesis due to its versatile reactivity. It can serve as a building block for more complex molecules. Additionally, its structural features make it interesting for medicinal chemistry, where modifications could lead to new drug candidates .

Dye Sensitizers in Solar Cells

The π-conjugated system in the compound suggests its potential as a dye sensitizer in dye-sensitized solar cells (DSSCs). DSSCs convert sunlight into electricity, and efficient sensitizers are crucial for their performance. Researchers are investigating its photovoltaic properties .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O7S/c1-16-22(35(31,32)21-14-10-19(11-15-21)27(29)30)23(26(25-16)18-6-4-3-5-7-18)34-24(28)17-8-12-20(33-2)13-9-17/h3-15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIICKVAXKUSGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B2387344.png)

![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)

![1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine](/img/structure/B2387357.png)

![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2387363.png)

![3-Methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2387365.png)

![2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B2387367.png)